molecular formula C17H18ClN5O B6467945 N-(3-chloro-4-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine CAS No. 2640964-70-9

N-(3-chloro-4-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine

Cat. No.: B6467945
CAS No.: 2640964-70-9
M. Wt: 343.8 g/mol
InChI Key: HPMIWSQNEZXNKB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a purine base linked to a chlorinated methylphenyl group and an oxolane ring, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine typically involves multi-step organic reactionsThe oxolane ring is then attached via a nucleophilic substitution reaction, often using oxirane as a starting material .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-chloro-4-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is unique due to its combination of a purine base, chlorinated methylphenyl group, and oxolane ring. This structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-9-(oxolan-2-ylmethyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O/c1-11-4-5-12(7-14(11)18)22-16-15-17(20-9-19-16)23(10-21-15)8-13-3-2-6-24-13/h4-5,7,9-10,13H,2-3,6,8H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMIWSQNEZXNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)CC4CCCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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